![molecular formula C10H12BrN3O B1441148 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one CAS No. 1219961-02-0](/img/structure/B1441148.png)
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one” consists of a piperazine ring attached to a pyridine ring. The pyridine ring has a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 398.8±42.0 °C and a predicted density of 1.396±0.06 g/cm3 . It also has a pKa value of 8.49±0.10 (Predicted) .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These derivatives have shown potential in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their promise as novel anti-fibrotic drugs .
Antimicrobial and Antitumor Properties
Thiazolo[4,5-b]pyridines, which can be synthesized from pyridine derivatives like 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one, have been reported to possess a broad spectrum of pharmacological activities. These include high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in Suzuki cross-coupling reactions. It’s used to create novel pyridine-based derivatives, which are important in various chemical and pharmaceutical applications .
Electron-Induced Decomposition Studies
In research exploring the electron-induced decomposition of related bromopyridine compounds, 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one could be a candidate for studying the effects of electron interactions on molecular stability and decomposition pathways .
Biological Potential of Indole Derivatives
While not directly mentioned, compounds structurally similar to 4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one have been studied for their biological potential. These studies include examining anti-inflammatory and analgesic activities, which could be relevant for this compound as well .
Industrial Applications
Although specific industrial uses for this compound were not found, related compounds are often utilized in early drug discovery and research as unique chemicals. They serve as key intermediates in the synthesis of more complex molecules .
Safety and Hazards
properties
IUPAC Name |
4-(5-bromo-4-methylpyridin-2-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-7-4-9(13-5-8(7)11)14-3-2-12-10(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZWPOBNWQUWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235116 | |
Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-4-methylpyridin-2-yl)piperazin-2-one | |
CAS RN |
1219961-02-0 | |
Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazinone, 4-(5-bromo-4-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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